N,S-BIS-FMOC-GLUTATHIONE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,S-BIS-FMOC-GLUTATHIONE is a useful research compound. Its molecular formula is C40H37N3O10S and its molecular weight is 751.807. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Imagerie sélective du glutathion dans les cellules vivantes

N,S-BIS-FMOC-GLUTATHIONE a été utilisé dans le développement de capteurs fluorescents à base de peptides pour l'imagerie sélective du glutathion (GSH) dans les cellules vivantes . Ces capteurs exploitent la biocompatibilité des squelettes peptidiques et l'affinité de liaison spécifique du GSH à certains ions métalliques, ce qui permet une imagerie sensible et sélective du GSH. Ceci est particulièrement précieux dans l'étude de la voie du GSH et de son rôle dans le maintien de l'équilibre redox au sein des cellules.

Imagerie in vivo dans les organismes modèles

Les mêmes capteurs à base de peptides ont été étendus pour une utilisation dans l'imagerie in vivo au sein d'organismes modèles tels que les larves de poisson zèbre . Cette application est cruciale pour comprendre les fonctions biologiques du GSH dans un système vivant, fournissant des informations sur la manière dont les niveaux de GSH affectent la santé et les états pathologiques des organismes.

Inhibition de la glyoxalase II

This compound agit comme un puissant inhibiteur de la glyoxalase II, une enzyme impliquée dans la détoxification du méthylglyoxal, un sous-produit de la glycolyse . Cette inhibition est significative pour l'étude du rôle de l'enzyme dans diverses maladies, notamment le cancer et le diabète, où un dysfonctionnement du système glyoxalase est souvent observé.

Synthèse peptidique et développement de médicaments

Les groupes protecteurs du composé sont essentiels dans la synthèse peptidique, en particulier dans la création de peptides qui imitent la structure et la fonction des peptides naturels . Ceci a des implications pour le développement de médicaments, où les peptides synthétisés peuvent agir comme agents thérapeutiques ou dans le cadre de systèmes d'administration de médicaments.

Recherche sur les peptides bioactifs

This compound est impliqué dans la synthèse de peptides bioactifs, qui ont une gamme d'applications, notamment des activités antimicrobiennes, antihypertensives et antioxydantes . Ces peptides sont essentiels pour développer de nouveaux traitements et comprendre les mécanismes d'action de divers composés bioactifs.

Hydrogels peptidiques auto-assemblés

Le composé a été utilisé dans la synthèse d'hydrogels auto-supportés à base de peptides cationiques dérivés du Fmoc . Ces hydrogels ont des applications potentielles dans le génie tissulaire et la médecine régénérative, car ils peuvent fournir un échafaudage pour la croissance cellulaire et la formation de tissus.

Mécanisme D'action

Target of Action

N,S-Bis-Fmoc-Glutathione is a potent inhibitor of glyoxalase II . Glyoxalase II, also known as hydroxyacylglutathione hydrolase, is an enzyme that plays a crucial role in the detoxification of methylglyoxal, a byproduct of glycolysis .

Mode of Action

The compound interacts with glyoxalase II, inhibiting its function . The inhibition constant (Ki) value of this compound for glyoxalase II is 0.32 mM , indicating a strong interaction between the compound and its target.

Biochemical Pathways

By inhibiting glyoxalase II, this compound disrupts the glyoxalase system, a critical pathway involved in the detoxification of methylglyoxal . This disruption can lead to an accumulation of methylglyoxal, a reactive compound that can modify proteins and nucleic acids, potentially leading to cellular dysfunction .

Result of Action

The inhibition of glyoxalase II by this compound can lead to an increase in cellular levels of methylglyoxal, potentially causing cellular stress and dysfunction . .

Analyse Biochimique

Biochemical Properties

N,S-Bis-Fmoc-Glutathione plays a significant role in biochemical reactions as a potent inhibitor of glyoxalase II, with a Ki value of 0.32 mM . Glyoxalase II is an enzyme that catalyzes the hydrolysis of S-D-lactoylglutathione to glutathione and D-lactic acid. By inhibiting glyoxalase II, this compound interferes with the detoxification pathway of methylglyoxal, leading to an accumulation of this reactive compound. Additionally, this compound interacts with other enzymes involved in glutathione metabolism, such as glutathione S-transferase, albeit to a lesser extent .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In neural cells, treatment with this compound leads to the contraction or disappearance of extending neurites and, in some cases, cell disintegration . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of reactive oxygen species (ROS) and affecting the redox state of the cell. The inhibition of glyoxalase II by this compound results in increased methylglyoxal levels, which can induce oxidative stress and alter cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of glyoxalase II, thereby inhibiting its enzymatic activity . This inhibition prevents the conversion of S-D-lactoylglutathione to glutathione and D-lactic acid, leading to an accumulation of methylglyoxal. The increased levels of methylglyoxal can modify proteins and nucleic acids, affecting their function and stability. Additionally, this compound may influence gene expression by altering the redox state of the cell and modulating transcription factors sensitive to oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, the compound induces oxidative stress and disrupts cellular functions. Over prolonged exposure, cells may adapt to the increased levels of methylglyoxal by upregulating antioxidant defenses or undergoing apoptosis . The stability of this compound is influenced by storage conditions, with recommended storage at -20°C to maintain its potency . Long-term studies have shown that this compound can lead to chronic oxidative stress and cellular damage in vitro .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and metabolic changes. At higher doses, this compound can cause significant toxicity, leading to cell death and tissue damage . Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects. It is crucial to determine the optimal dosage to balance the desired biochemical effects with minimal toxicity .

Metabolic Pathways

This compound is involved in the metabolic pathways related to glutathione metabolism. It interacts with enzymes such as glyoxalase II, glutathione S-transferase, and glutathione reductase . By inhibiting glyoxalase II, this compound disrupts the detoxification of methylglyoxal, leading to its accumulation. This compound also affects the levels of other metabolites involved in the redox balance and cellular defense mechanisms .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its chemical properties, such as solubility and stability. In the brain, for example, the Na±dependent glutathione transporter plays a role in its transport across the blood-brain barrier .

Subcellular Localization

This compound’s subcellular localization is determined by its interactions with specific targeting signals and post-translational modifications. It may localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The compound’s activity and function can be influenced by its localization, as different cellular compartments have distinct redox environments and metabolic activities .

Propriétés

Numéro CAS |

149438-56-2 |

|---|---|

Formule moléculaire |

C40H37N3O10S |

Poids moléculaire |

751.807 |

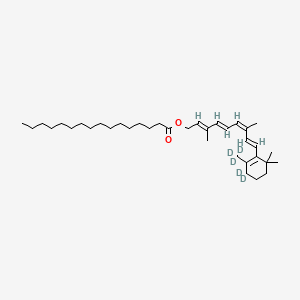

Nom IUPAC |

(4S)-5-[[(2R)-1-(carboxymethylamino)-3-(9H-fluoren-9-ylmethoxycarbonylsulfanyl)-1-oxopropan-2-yl]amino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C40H37N3O10S/c44-35(45)18-17-33(43-39(50)52-20-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)38(49)42-34(37(48)41-19-36(46)47)22-54-40(51)53-21-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,31-34H,17-22H2,(H,41,48)(H,42,49)(H,43,50)(H,44,45)(H,46,47)/t33-,34-/m0/s1 |

Clé InChI |

RASUYODSPFXBSK-HEVIKAOCSA-N |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)NC(CSC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)NCC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Etacrynic acid impurity B [EP]](/img/structure/B589219.png)

![(3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol](/img/structure/B589236.png)

![(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589237.png)